N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-21-9-13(19-20-21)16(23)18-11-6-17-22(7-11)8-12-10-24-14-4-2-3-5-15(14)25-12/h2-7,9,12H,8,10H2,1H3,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYGAXKJNYIJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of 342.36 g/mol. The presence of the triazole and pyrazole rings is particularly noteworthy as these structures are often associated with various pharmacological properties.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of compounds containing the pyrazole moiety. For instance, derivatives of 1,3-diarylpyrazoles have shown potent activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with low micromolar potencies observed in vitro . These findings suggest that the target compound may exhibit similar antiparasitic effects due to its structural similarities.
Cytotoxicity
The cytotoxic effects of related compounds have been extensively studied. It has been reported that certain 1,3-diarylpyrazoles display significant cytotoxicity against various cancer cell lines while maintaining selectivity for non-cancerous cells . This duality raises important considerations for the therapeutic index of this compound.
The mechanisms underlying the biological activities of this compound appear to be multifaceted:
- Autophagy Induction : Some derivatives have been identified as autophagy inducers during high-throughput screening campaigns . This cellular process may enhance cell survival under stress conditions but can also lead to cell death in cancer cells.
- Receptor Interactions : The compound's ability to interact with specific receptors may mediate its pharmacological effects. For example, it has been suggested that certain derivatives act as antagonists at alpha adrenergic receptors, which are implicated in various physiological processes .
Case Studies and Research Findings
A notable study investigated the synthesis and biological evaluation of a series of pyrazole derivatives. Among these, several were found to possess significant antiparasitic activity without exhibiting cytotoxicity against human cells . This highlights the potential for developing selective therapies targeting parasitic infections.
Another research effort focused on docking studies that elucidated the binding interactions between similar compounds and human prostaglandin reductase (PTGR2). The results provided insights into the inhibitory actions of these compounds, suggesting a pathway for further drug development aimed at inflammatory diseases .
Data Tables
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural features allow it to interact with specific biological targets involved in cancer progression. For instance, derivatives of pyrazole and triazole have shown promise in inhibiting tumor growth by interfering with cell cycle regulation and apoptosis pathways. Research has demonstrated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting that N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide may share these properties .
Antioxidant Properties
The compound's antioxidant capabilities are also noteworthy. Studies have shown that pyrazole and triazole derivatives can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases, including neurodegenerative disorders .
Pharmacology
Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes linked to disease mechanisms. For example, compounds containing similar moieties have been reported to inhibit kinases involved in cancer signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and enhanced sensitivity to existing therapies .
Neuroprotective Effects
Research indicates that compounds like this compound may exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The compound's ability to modulate neuroinflammatory responses could be beneficial in developing treatments for conditions such as Alzheimer's disease .
Materials Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced properties. Research into polymer composites incorporating this compound has shown improved thermal stability and mechanical strength. These materials could find applications in various industrial sectors including electronics and coatings .
Case Studies
Comparison with Similar Compounds
Key Observations:
The coumarin-benzoxazepine hybrid in introduces fluorescence properties absent in the target compound, suggesting divergent applications in imaging.
Triazole-Carboxamide Linkage :
- The triazole-carboxamide motif is conserved across all compounds, supporting roles in hydrogen bonding and target binding. However, the target compound’s 1-methyltriazole may reduce metabolic degradation compared to unsubstituted triazoles .
Q & A
Q. What are the standard synthetic routes for this compound, and what purification methods ensure high yield?
The synthesis typically involves multi-step reactions starting with heterocyclic precursors. Key steps include:
- Coupling reactions : Amide bond formation between pyrazole and triazole carboxamide moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Alkylation : Introduction of the dihydrobenzodioxinylmethyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) to achieve >95% purity .
Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide coupling | EDC, HOBt, DMF, RT, 12h | 65–75 | |
| Alkylation | K₂CO₃, DMF, 50°C, 6h | 70–80 | |
| Final purification | Silica chromatography (EtOAc/hexane 3:7) | 85–90 |
Q. Which spectroscopic and chromatographic techniques are essential for confirming structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrazole C-H at δ 7.8–8.2 ppm; triazole CH₃ at δ 3.2–3.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 424.1523) .
- HPLC : Purity assessment using reverse-phase C18 columns (gradient: MeCN/H₂O) .
Table 2: Characterization Data
Advanced Research Questions
Q. How can researchers optimize reaction parameters to improve synthetic efficiency?
- Temperature modulation : Elevated temperatures (60–80°C) during alkylation improve reaction rates but require strict control to avoid side products .
- Catalyst screening : Transition-metal catalysts (e.g., CuI) enhance coupling efficiency in triazole formation .
- Design of Experiments (DOE) : Systematic variation of solvent polarity (DMF vs. THF) and base strength (K₂CO₃ vs. Cs₂CO₃) to maximize yield .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Assay standardization : Validate cell viability assays (e.g., MTT vs. resazurin) under consistent conditions (e.g., 48h exposure, 10% FBS) .
- Purity verification : Re-test compounds with ≥98% HPLC purity to exclude excipient interference .
- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics .
Table 3: Biological Assay Comparison
| Study | IC₅₀ (μM) | Assay Type | Purity (%) | Reference |
|---|---|---|---|---|
| Anticancer (HeLa) | 2.1 ± 0.3 | MTT, 48h | 99.0 | |
| Antimicrobial (E. coli) | 8.5 ± 1.2 | Broth microdilution | 97.5 |
Q. What methodologies elucidate the compound's mechanism of action at the molecular level?
- Surface plasmon resonance (SPR) : Direct binding studies with purified enzymes (e.g., topoisomerase II) to measure affinity (KD ~ 0.5–1.0 μM) .
- Molecular docking : In silico simulations (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with Ser84 of target protein) .
- Mutagenesis studies : Site-directed mutagenesis of predicted binding residues to validate docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
